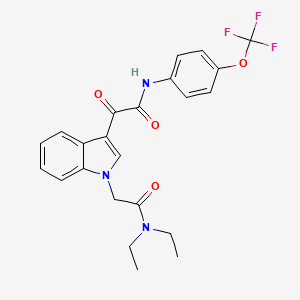

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a diethylamino group, an indole group, a trifluoromethoxyphenyl group, and an acetamide group. These groups could potentially give the compound a variety of chemical and physical properties .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the diethylamino group and the trifluoromethoxyphenyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the diethylamino group could potentially act as a base, accepting a proton and forming a salt. The trifluoromethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the diethylamino group could potentially make the compound basic. The trifluoromethoxyphenyl group could potentially increase the compound’s lipophilicity, affecting its solubility in different solvents .Applications De Recherche Scientifique

- Quinazoline derivatives, including those with an indole moiety, have demonstrated antitumor potential . Specifically, this compound has been tested against the MKN45 cell line and exhibits remarkable inhibitory activity. Notably, two of its derivatives surpass the inhibitory effects of Gefitinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). Further exploration of its structure-activity relationship could lead to novel antitumor candidates.

- The compound’s quinazoline scaffold suggests a potential role in inhibiting EGFR phosphorylation. EGFR-TKIs are widely used in clinical practice for cancer treatment, and this compound’s unique structure may offer advantages over existing drugs .

- Given the indole moiety, researchers might investigate its effects on plant growth and development. Indole derivatives, such as indole-3-acetic acid, play crucial roles as plant hormones .

- The compound’s synthetic pathway involves several steps, including nucleophilic substitution and amidation. Its unique structure could be leveraged for other preparative chemistry applications .

Antitumor Activity

EGFR Inhibition

Plant Hormone Research

Preparative Chemistry

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the indole nucleus , a common structure in many bioactive compounds.

Mode of Action

The presence of the indole nucleus and the trifluoromethoxy phenyl group suggests that the compound could interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given the structural features of the compound, it is plausible that it could affect a variety of pathways. The indole nucleus is a common feature in many bioactive compounds and is known to interact with various biochemical pathways . .

Propriétés

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O4/c1-3-28(4-2)20(30)14-29-13-18(17-7-5-6-8-19(17)29)21(31)22(32)27-15-9-11-16(12-10-15)33-23(24,25)26/h5-13H,3-4,14H2,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWSGOOTWSQONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)

![N-(4-acetylphenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2494559.png)

![1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2494560.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2494562.png)

![Prop-2-enyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2494565.png)